
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine
Übersicht
Beschreibung
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is an organic compound that features a benzothiazole ring fused with a pyridine ring
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit allosteric enhancement of agonist activity at the a1 adenosine receptor .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Result of Action
Some benzothiazole derivatives have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
Biochemische Analyse
Biochemical Properties
. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have shown potent growth inhibition properties against human cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized .
Vorbereitungsmethoden
The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of pyridine with hydrobromic acid to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the hydroxylated intermediate undergoes further reactions to introduce the benzothiazole moiety, resulting in the formation of the target compound .
Analyse Chemischer Reaktionen
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Vergleich Mit ähnlichen Verbindungen
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine can be compared with other benzothiazole derivatives, such as:
5-Bromo-1,3-benzothiazol-2-amine: Similar structure but lacks the pyridine ring, leading to different chemical and biological properties.
5-Chloro-2-aryl benzo[d]thiazole derivatives: These compounds have different substituents on the benzothiazole ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined benzothiazole and pyridine structure, which imparts distinct chemical and biological properties.
Biologische Aktivität
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is a heterocyclic compound that combines pyridine and benzothiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is . Its unique structure includes a bromine atom which contributes to its reactivity and biological activity. The compound can be synthesized through various methods including diazo-coupling and Biginelli reactions, which facilitate the introduction of functional groups necessary for its biological activity .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an anti-tubercular agent. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as a therapeutic agent against tuberculosis .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives, including this compound, have been extensively studied. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | < 10 | |
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 128 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis. This action disrupts the integrity of bacterial cells, leading to cell death. Additionally, its ability to interact with various receptors may contribute to its therapeutic effects .
Case Studies
Several studies have highlighted the efficacy of this compound in vitro:
- Anti-Tubercular Activity : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited potent anti-tubercular activity with IC50 values significantly lower than standard treatments .
- Antibacterial Studies : In a comparative study against common pathogens, this compound showed superior activity compared to traditional antibiotics such as ciprofloxacin and ampicillin, indicating its potential as a novel antibacterial agent .
Future Directions
The promising biological activities of this compound warrant further exploration. Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.
Eigenschaften
IUPAC Name |
5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBQLZZVMSFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488649-29-1 | |
Record name | 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.